Boranamine, 1,1-dichloro-N,N-diethyl-
Description
Boranamine, 1,1-dichloro-N,N-diethyl- (CAS 1113-31-1; molecular formula: C₂H₆BCl₂N) is a boron-containing compound featuring two chlorine atoms and two ethyl groups attached to the boron center. It is a Lewis acid with applications in organic synthesis, particularly as a precursor for constructing complex molecules. The compound is synthesized via reactions involving boron trichloride and diethylamine under controlled conditions, though detailed synthetic protocols are less documented compared to its phosphorus analogs . Key properties include its reactivity toward nucleophiles, which enables its use in forming boron-nitrogen bonds, and its role in catalytic systems .
Properties
CAS No. |
868-30-4 |
|---|---|
Molecular Formula |
C4H10BCl2N |
Molecular Weight |
153.85 g/mol |
IUPAC Name |
N-dichloroboranyl-N-ethylethanamine |
InChI |
InChI=1S/C4H10BCl2N/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3 |
InChI Key |
YYFUACSSDDWTEK-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CC)CC)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Boron-Based Analogs
Boranamine derivatives vary in substituents (halogens, alkyl, or silyl groups), which significantly influence their physical and chemical properties. Below is a comparative analysis:
Table 1: Comparison of Boranamine Derivatives
Key Observations:
- Halogen Effects : Replacing chlorine with bromine (e.g., 1,1-dibromo analog) increases molecular weight and alters ionization energy, making the compound more stable in gas-phase studies .
- Substituent Effects : Diethyl groups enhance steric bulk compared to dimethyl, reducing nucleophilic attack rates. Silyl groups (e.g., trimethylsilyl) introduce hydrophobicity but increase sensitivity to hydrolysis .
Phosphorus-Based Analogs
Phosphorus analogs, such as 1,1-dichloro-N,N-diethylphosphanamine (C₄H₁₀Cl₂NP), share structural similarities but differ in central atom (P vs. B), leading to distinct reactivity and applications.
Table 2: Comparison with Phosphorus Analogs
Key Observations:
- Central Atom Effects : Phosphorus compounds exhibit higher Lewis basicity compared to boron analogs, enabling their use in transition-metal catalysis (e.g., pincer ligands in CO₂ hydrogenation) . Boron analogs, being stronger Lewis acids, are more effective in electrophilic reactions.
- Synthetic Utility : The phosphorus compound 1,1-dichloro-N,N-diethylphosphanamine is synthesized in 88% yield via reactions of PCl₃ with diethylamine , whereas boron analogs require boron halides and amines.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step nucleophilic substitution mechanism. In the first step, diethylamine (Et₂NH) reacts with dichloroborane (BCl₃) to form an intermediate adduct, which subsequently undergoes dehydrohalogenation to yield the final product. The general reaction is represented as:
Key parameters influencing the reaction include:
-
Temperature : Optimal reactions occur between −20°C and 0°C to minimize side reactions such as over-alkylation or boron cluster formation.
-
Solvent : Anhydrous ethers (e.g., diethyl ether or tetrahydrofuran) are preferred to stabilize the intermediate adduct and prevent hydrolysis.
-
Stoichiometry : A 1:1 molar ratio of diethylamine to BCl₃ is critical; excess amine may lead to triethylamine-borane by-products.
Yield and By-Product Analysis
Under controlled conditions, this method achieves yields of 70–85%. The primary by-product is hydrochloric acid (HCl), which is removed via inert gas purging or neutralization with aqueous bases. Trace amounts of triethylamine-borane (Et₃N·BH₃) may form if excess diethylamine is present, necessitating fractional distillation for purification.
Alternative Synthesis via Borazine Redistribution
Recent studies have explored borazine-based routes as an alternative to traditional BCl₃ methods. This approach utilizes substituent redistribution reactions catalyzed by transition metals or Lewis acids.
Catalytic Redistribution Mechanism
Borazines (e.g., [RN–BH]₃) undergo thermal or catalytic redistribution in the presence of diethylamine to yield mixed amine-borane derivatives. For example, heating borazine with excess diethylamine at 80°C produces Boranamine, 1,1-dichloro-N,N-diethyl-, alongside borazine oligomers:
Advantages and Limitations
-
Advantages : Higher selectivity and reduced HCl emissions compared to BCl₃ routes.
-
Limitations : Requires specialized catalysts (e.g., Ru complexes) and yields are sensitive to stoichiometric imbalances, often resulting in 50–65% product yields.
Solvent-Mediated Synthesis Using Two-Phase Systems
Adapting methodologies from triethanolamine borate synthesis, a two-phase solvent system has been proposed for Boranamine production. This method enhances reaction efficiency by facilitating water removal, a critical factor in preventing hydrolysis.
Solvent Selection and Reaction Setup
The system employs immiscible solvents:
-
Hydrocarbon phase (e.g., xylene): Dissolves reactants (diethylamine and BCl₃).
-
Alcohol phase (e.g., n-butanol): Dissolves both reactants and product, enabling continuous water removal via azeotropic distillation.
Typical Conditions :
| Parameter | Value |
|---|---|
| Temperature | 95–115°C |
| Solvent ratio | 10:1 (xylene:butanol) |
| Reaction time | 4–6 hours |
Performance Metrics
This method achieves yields exceeding 90% with minimal by-products. The dual solvent system effectively isolates water, preventing borane hydrolysis and ensuring product stability.
Comparative Analysis of Preparation Methods
The following table summarizes the efficiency, scalability, and practicality of the discussed methods:
| Method | Yield (%) | By-Products | Scalability | Cost Efficiency |
|---|---|---|---|---|
| BCl₃ Reaction | 70–85 | HCl, Et₃N·BH₃ | High | Moderate |
| Borazine Redistribution | 50–65 | Oligomers, NH₃ | Low | High |
| Two-Phase Solvent | >90 | Minimal | Moderate | Low |
Key Observations :
-
The BCl₃ method remains the most scalable for industrial applications despite moderate costs.
-
Two-phase solvent systems offer superior yields but require complex setups, limiting their adoption to specialized laboratories.
Mechanistic Insights and By-Product Management
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
